烟酰胺单核苷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, aiming to achieve desired structural features for specific applications. For instance, the synthesis and characterization of nicotinamide complexes with dicarboxylic acids demonstrate the versatility of nicotinamide as a ligand in coordination chemistry, which could provide insights into the synthesis pathways of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Arici, Yeşilel, Acar, & Dege, 2017).

Molecular Structure Analysis

Understanding the molecular structure of N-(2-oxo-2H-chromen-6-yl)nicotinamide involves examining how nicotinamide interacts with other molecules and ions. Studies like the crystal structure investigation of nicotinamide complexes provide valuable insights into the coordination behavior and supramolecular assembly of nicotinamide-containing compounds, which can be extended to understand the structural aspects of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Eugen, Koman, Milan, & Mroziński, 1996).

Chemical Reactions and Properties

Nicotinamide is known for its role in various biochemical processes, including acting as a precursor for coenzymes involved in redox reactions. The chemical reactions and properties of nicotinamide derivatives, such as their ability to form complexes with metals and participate in hydrogen bonding, are critical for understanding the reactivity and stability of N-(2-oxo-2H-chromen-6-yl)nicotinamide. The interaction of nicotinamide with zinc(II) and the formation of a supramolecular structure through hydrogen bonding highlight the compound's potential chemical behavior (Dziewulska-Kułaczkowska, Mazur, & Ferenc, 2009).

Physical Properties Analysis

The physical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. The analysis of zinc(II) complex with nicotinamide provides data on thermal stability and structural changes upon heating, which are important for the practical handling and application of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Dziewulska-Kułaczkowska et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide, including its reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for its application in scientific research. Studies on the chemical behavior of nicotinamide and its derivatives, such as their interaction with metal ions and participation in hydrogen bonding, provide a foundation for understanding the chemical properties of N-(2-oxo-2H-chromen-6-yl)nicotinamide (Eugen et al., 1996).

科学研究应用

烟酰胺单核苷酸补充剂

烟酰胺单核苷酸(NMN),一种关键的NAD+中间产物,在逆转与年龄相关的动脉功能障碍和氧化应激方面显示出前景。补充老龄小鼠恢复了内皮依赖性扩张,降低了动脉僵硬度,使氧化应激标志物正常化,并逆转了胶原蛋白I,表明了一种恢复SIRT1活性并减少与年龄相关的动脉功能障碍的新型疗法 (de Picciotto et al., 2016).

细胞能量代谢

烟酰胺在细胞能量代谢中发挥着重要作用,影响着正常生理和氧化应激。它调节着与细胞存活和死亡相关的多种途径,突出了其解决免疫系统功能障碍、糖尿病和与衰老相关的疾病的潜力 (Maiese et al., 2009).

氧化代谢抑制

研究表明,烟酰胺可以抑制肝微粒体混合功能氧化酶底物的代谢,表明其对氧化代谢的重大影响及其影响酶促测定的潜力 (Schenkman et al., 1967).

一氧化氮合酶调节

烟酰胺影响一氧化氮合酶的调节,一氧化氮合酶是突触可塑性、血压调节和血管舒张等各种生理过程的关键酶。这些见解可能会影响针对心血管疾病的未来治疗策略 (Förstermann & Sessa, 2012).

抗氧化剂和抗高血糖剂

研究表明,由烟酰胺合成的含有吡唑和茚满酮环的香豆素衍生物具有有效的抗氧化和抗高血糖活性。这些发现为开发用于管理氧化应激和糖尿病的新型治疗剂开辟了道路 (Kenchappa et al., 2017).

除草剂活性

从烟酸(包括烟酰胺)衍生的新型N-(芳氧甲基)-2-氯烟酰胺已被探索其除草剂活性。这些化合物提供了一种基于天然产物的方法来开发新的除草剂 (Yu et al., 2021).

酶辅酶再生

烟酰胺辅酶NAD(P)H/NAD(P)+对于生物技术应用中的氧化还原酶催化的反应至关重要。这些辅酶的有效且经济的再生至关重要,正在探索包括酶促、化学、电化学和光化学再生在内的方法 (Wu et al., 2013).

属性

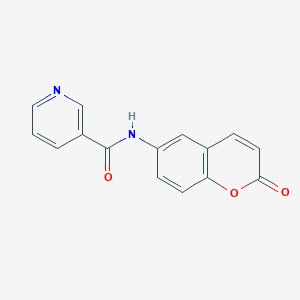

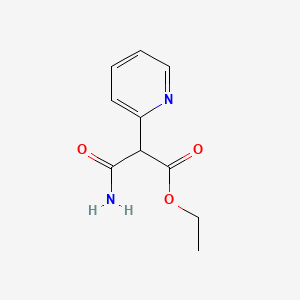

IUPAC Name |

N-(2-oxochromen-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPGPGOQDGBLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Oxo-2H-chromen-6-yl)-nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)